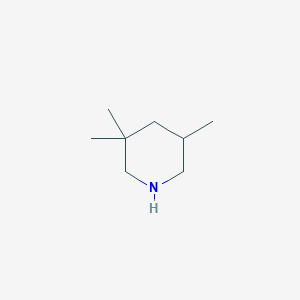
Potassium trifluoro(trifluoroethenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(trifluoroethenyl)boranuide (KTFB) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a boron-based reagent that can be synthesized through several methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Potassium trifluoro(trifluoroethenyl)boranuide involves its ability to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate chemical reactions. In addition, this compound can act as a fluoride ion source, which can participate in nucleophilic substitution reactions. These properties make this compound a versatile reagent that can be used in a wide range of chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and enhance glucose uptake in cells. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These effects make this compound a potential candidate for the development of new drugs for the treatment of cancer, diabetes, and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium trifluoro(trifluoroethenyl)boranuide has several advantages as a reagent in lab experiments, including its high reactivity, selectivity, and stability. It can be easily synthesized and purified, and can be used in a wide range of chemical reactions. However, this compound also has some limitations, including its high cost and potential toxicity. Researchers must take appropriate safety precautions when handling this compound in lab experiments.
Direcciones Futuras
For the research and development of Potassium trifluoro(trifluoroethenyl)boranuide include its potential applications in medicine, the development of new synthetic methods, and its use in catalysis and other chemical reactions.
Métodos De Síntesis
Potassium trifluoro(trifluoroethenyl)boranuide can be synthesized through several methods, including reaction of potassium fluoride with trifluoroethene in the presence of boron trifluoride etherate, reaction of potassium fluoride with trifluoroethene in the presence of boron trifluoride diethyl etherate, and reaction of potassium fluoride with trifluoroethene in the presence of boron trifluoride tetrahydrofuranate. The most commonly used method is the reaction of potassium fluoride with trifluoroethene in the presence of boron trifluoride etherate, which yields this compound as a white, crystalline solid.
Aplicaciones Científicas De Investigación
Potassium trifluoro(trifluoroethenyl)boranuide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicine. It has been used as a reagent in the synthesis of various organic compounds, such as fluorinated alkenes, alcohols, and ethers. In addition, this compound has been used as a catalyst in several reactions, including the Friedel-Crafts reaction and the Michael addition reaction. Moreover, this compound has shown promising results in medical research, specifically in the treatment of cancer and diabetes.
Propiedades
IUPAC Name |
potassium;trifluoro(1,2,2-trifluoroethenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF6.K/c4-1(2(5)6)3(7,8)9;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTWUEFZFBFAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C(F)F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF6K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorophenyl)-6-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3382898.png)
![Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide](/img/structure/B3382917.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B3382918.png)
![N,N'-bis[(4-chlorophenyl)methyl]propanediamide](/img/structure/B3382919.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382927.png)
![2-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3382933.png)
![2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382934.png)
![4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382938.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382939.png)
![2-[(4-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B3382941.png)
![2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide](/img/structure/B3382948.png)
![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate](/img/structure/B3382974.png)